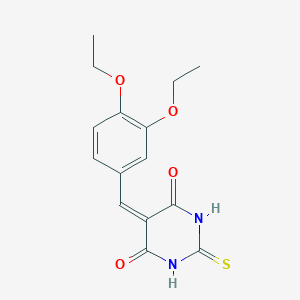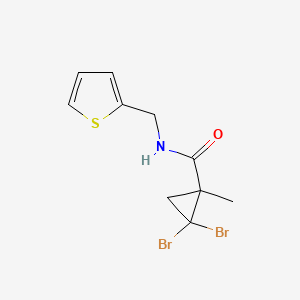![molecular formula C13H17N3O4S2 B4989554 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide leads to the suppression of B-cell receptor signaling, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. In addition, 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been shown to inhibit the production of cytokines, which are signaling molecules that promote inflammation and cancer growth. 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It has a favorable safety profile and has shown efficacy in preclinical models of cancer. 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is also selective for BTK, which reduces the risk of off-target effects. However, 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the development of 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. One direction is to evaluate its efficacy in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is to investigate its potential for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Furthermore, the optimization of the synthesis method and the development of more stable and soluble formulations of 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide can improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-tert-butyl-3-isoxazolyl chloride. This intermediate is then reacted with N-methyl-2-thiophenecarboxamide and sulfonamide to form 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has demonstrated a favorable safety profile in preclinical studies.
Propriétés
IUPAC Name |
4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-13(2,3)10-6-11(15-20-10)16-22(18,19)8-5-9(21-7-8)12(17)14-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZWIDSWDSIVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)

![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)

![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)
![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)
